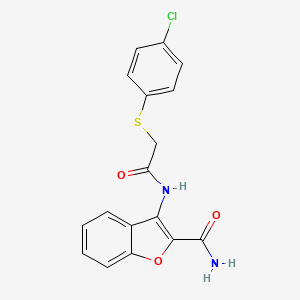![molecular formula C29H29N5OS B3004493 5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-06-8](/img/structure/B3004493.png)
5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of similar compounds, such as 1,2,4-triazole derivatives, has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving triazole derivatives are diverse. For instance, the synthesis of certain substituted 1,2,4-triazole analogues involves antimicrobial, antioxidant, and antiviral potential .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 1,2,4-triazole derivatives, have been analyzed using various techniques. For instance, the IR absorption spectra of certain compounds were characterized by the presence of two signals for C=O groups .科学的研究の応用
Synthesis and Antimicrobial Activities
Synthesis and Biological Evaluation : A variety of triazole derivatives, including structures similar to the queried compound, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antimicrobial Potential of Novel Derivatives : Research has led to the development of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties. These compounds have shown promising antimicrobial activities, comparing favorably with standard drugs like Chloramphenicol (Idrees, Kola, & Siddiqui, 2019).
Antibacterial Activity of Thiadiazines and Triazoles : A series of thiadiazines and triazole-thiones bearing pyrazole moiety were synthesized and showed good antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (Nayak & Poojary, 2020).
Chemical Synthesis and Characterization
Development of Novel Triazole Derivatives : Research has focused on creating novel triazole derivatives, which include structures similar to the compound . These derivatives have been characterized using techniques like NMR, IR, and elemental analysis, providing a deeper understanding of their chemical properties (Ashton et al., 1993).
Advancements in Synthetic Techniques : The field has seen significant advancements in the synthesis of triazole derivatives, aiming at increased efficiency and the reduction of undesirable side products. This has implications for the synthesis of compounds like 5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (Gupta, Saluja, & Khurana, 2016).
Safety and Hazards
将来の方向性
The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current challenge in medicinal chemistry . Triazole derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential is a promising direction for future research .
作用機序
Target of Action
The primary target of this compound is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA VII is one of the least understood cytosolic isoforms .
Mode of Action
The compound is an effective hCA inhibitor . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The deprotonated nitrogen atom of the sulfonamide moiety coordinates the catalytic zinc ion with a tetrahedral geometry, displacing the water molecule/hydroxide ion present in the native enzymes . Additional hydrogen bond interactions with Thr199 residue further stabilize the inhibitor binding .
Biochemical Pathways
The compound affects the carbon dioxide hydration pathway, which is catalyzed by hCAs . By inhibiting hCA VII, it disrupts the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors . This can have significant effects on neuronal excitation .
Pharmacokinetics
The compound’s molecular weight (45562) and its solid form may suggest certain pharmacokinetic properties. For instance, the molecular weight is within the range that is generally favorable for oral bioavailability.
Result of Action
The inhibition of hCA VII by the compound can affect neuronal excitation . It has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is a solid
特性
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5OS/c1-21-30-29-34(31-21)28(35)27(36-29)26(24-15-9-4-10-16-24)33-19-17-32(18-20-33)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,25-26,35H,17-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUANDBDUCMMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
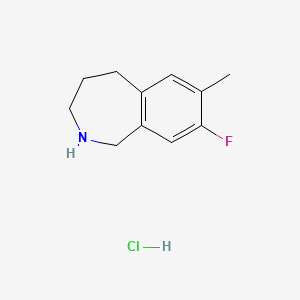

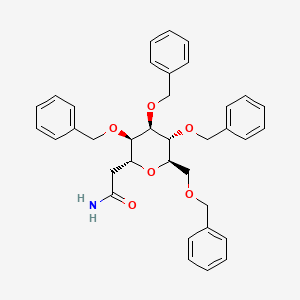
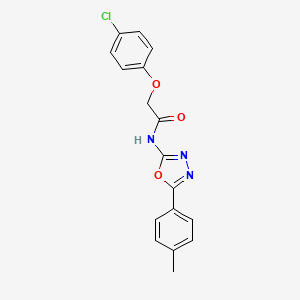
![N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal](/img/structure/B3004419.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004422.png)
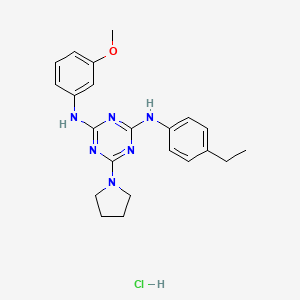
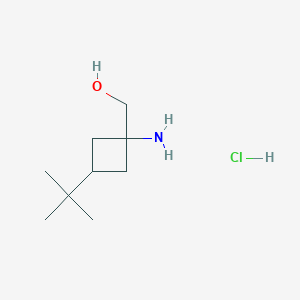
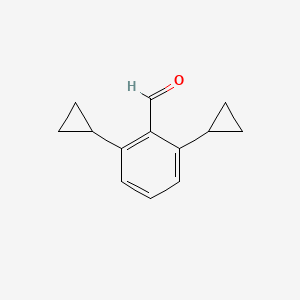
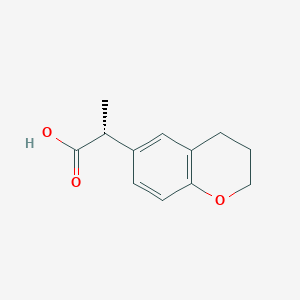
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)
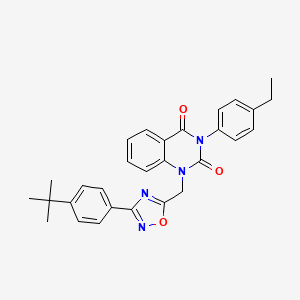
![2-({4-[(4-{[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3004431.png)
